4-Oxopentanoic-13C3 Acid

Description

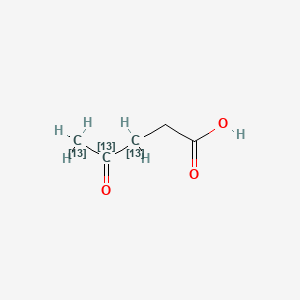

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo(3,4,5-13C3)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXCMJARBKPKM-STGVANJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH2]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-93-6 | |

| Record name | 1391051-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Strategies and Derivatization Methodologies for 4 Oxopentanoic 13c3 Acid

Biosynthetic Routes for Isotopic Production

An alternative to purely chemical synthesis is the use of biological systems to produce labeled compounds. copernicus.org Biosynthetic routes can be highly efficient and specific. Cell-free protein synthesis (CFPS) systems, which utilize the metabolic machinery of cells like E. coli, have proven effective for producing labeled amino acids from inexpensive labeled precursors such as ¹³C-glucose or ¹³C-pyruvate. copernicus.orgcopernicus.org

Given that 4-oxopentanoic acid (levulinic acid) is a known metabolite, a similar biosynthetic approach is conceivable. ebi.ac.uk By providing an engineered microorganism or a cell-free system with a ¹³C-labeled carbon source like glucose, the organism's metabolic pathways could potentially convert it into 4-Oxopentanoic-13C3 acid. This method could be advantageous by reducing the number of chemical synthesis steps and potentially lowering costs, although yields and purification challenges would need to be optimized.

Advanced Approaches for Stereospecific Labeling (if applicable)

Stereospecific labeling refers to the isotopic labeling of only one of two or more stereochemically distinct atoms. For 4-Oxopentanoic acid, which is an achiral molecule, stereospecific labeling of the carbon backbone is not applicable.

However, the concept is highly relevant for chiral molecules that could be synthesized from this compound. For example, if the labeled 4-oxopentanoic acid were used as a precursor in a synthesis that creates a new chiral center, stereoselective synthesis methods involving chiral catalysts or enzymes would be employed to control the stereochemistry of the final product. The principles of stereospecific labeling are well-established in the synthesis of complex biomolecules like amino acids, where enzymes can distinguish between prochiral centers. copernicus.org

Iii. Advanced Analytical Techniques in Research Involving 4 Oxopentanoic 13c3 Acid

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful tool for analyzing 4-Oxopentanoic-13C3 acid, offering high sensitivity and specificity. It is used to determine the isotopic enrichment and to quantify the compound, often in complex biological matrices.

High-Resolution Mass Spectrometry for Isotopic Profile Analysis

High-resolution mass spectrometry (HRMS) is crucial for accurately determining the mass of this compound and confirming its isotopic profile. nih.gov This technique can distinguish between the isotopically labeled compound and its unlabeled counterpart with great precision. nih.gov The mass difference created by the three ¹³C atoms allows for clear identification and quantification of the labeled species, even in the presence of other molecules with similar nominal masses. nih.gov HRMS instruments, such as orbital trap or time-of-flight (TOF) analyzers, provide the necessary resolving power to separate the isotopic peaks and ensure accurate measurement. nih.govnationalmaglab.org

The isotopic distribution of a molecule can be calculated and plotted to visualize the expected mass spectrum. For this compound, the introduction of three ¹³C isotopes results in a distinct isotopic cluster that can be precisely measured.

Table 1: Theoretical Isotopic Distribution for Unlabeled and ¹³C₃-Labeled 4-Oxopentanoic Acid

| Formula | Mass (Da) | Relative Abundance (%) |

| C₅H₈O₃ (Unlabeled) | 116.0473 | 100.00 |

| C₂¹³C₃H₈O₃ (Labeled) | 119.0574 | 100.00 |

This table presents a simplified view. The actual mass spectrum will show additional peaks due to the natural abundance of other isotopes (e.g., ¹⁷O, ¹⁸O, ²H).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound. nationalmaglab.org In a typical MS/MS experiment, the protonated or deprotonated molecule of the labeled compound is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable information about the compound's structure.

For the unlabeled 4-oxopentanoic acid, studies have shown that the deprotonated molecule, [M-H]⁻, undergoes characteristic fragmentation, including the loss of CO₂ and the successive elimination of water and CO. nih.gov In the case of this compound, the mass shifts of these fragments due to the ¹³C labels can confirm the position of the labels within the molecule and provide insights into the fragmentation mechanisms. researchgate.net For instance, if the carboxyl group is labeled, a corresponding mass shift in the fragment resulting from CO₂ loss would be observed.

Table 2: Predicted Major Fragments in MS/MS of Deprotonated this compound

| Precursor Ion (m/z) | Predicted Fragment | Neutral Loss | Description |

| 118.05 (assuming labeling at C1, C2, C3) | 74.06 | CO₂ | Loss of the carboxyl group |

| 118.05 (assuming labeling at C1, C2, C3) | 100.04 | H₂O | Loss of a water molecule |

| 100.04 | 72.04 | CO | Subsequent loss of carbon monoxide |

The exact m/z values of fragments will depend on which carbon atoms are labeled with ¹³C.

Quantitative Analysis Methodologies in Complex Matrices

The quantification of this compound in complex biological samples, such as plasma or tissue extracts, is often achieved using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov

Isotope dilution mass spectrometry is a common approach where a known amount of the isotopically labeled compound (this compound) is used as an internal standard for the quantification of its unlabeled analogue, or vice-versa. nih.gov This method corrects for variations in sample preparation and matrix effects, which can suppress or enhance the instrument's response. nih.gov By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate concentration can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides detailed information about the carbon skeleton and the position of the isotopic labels.

¹³C-NMR Chemical Shift Analysis and Isotopic Peak Assignment

¹³C-NMR spectroscopy directly probes the carbon atoms in a molecule. bhu.ac.in In this compound, the carbon atoms enriched with the ¹³C isotope will show significantly enhanced signals in the NMR spectrum. bhu.ac.in The chemical shift of each carbon signal provides information about its chemical environment (e.g., whether it is part of a carbonyl group, a carboxylic acid, or an aliphatic chain). organicchemistrydata.orgoregonstate.edu

By comparing the ¹³C-NMR spectrum of the labeled compound to that of the unlabeled 4-oxopentanoic acid, the positions of the ¹³C labels can be definitively assigned. For example, the carbonyl carbon of a ketone typically resonates at a different chemical shift than the carboxyl carbon or the methylene (B1212753) carbons.

Table 3: Typical ¹³C-NMR Chemical Shift Ranges for Functional Groups in 4-Oxopentanoic Acid

| Carbon Position | Functional Group | Approximate Chemical Shift (ppm) |

| C1 | Carboxylic Acid | 170-180 |

| C2 | Methylene (-CH₂-) | 10-40 |

| C3 | Methylene (-CH₂-) | 10-40 |

| C4 | Ketone (C=O) | 205-220 |

| C5 | Methyl (-CH₃) | 10-40 |

These are general ranges and can be influenced by the solvent and other experimental conditions. bhu.ac.in

Multidimensional NMR for Structural and Positional Isotopic Elucidation

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to further confirm the structure and the precise location of the isotopic labels. These experiments correlate the signals of protons with those of directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC).

In the context of this compound, these techniques can trace the connectivity between protons and the labeled carbons, providing unambiguous evidence for the isotopic labeling pattern. This level of detail is critical for ensuring the quality of the labeled compound and for interpreting the results of studies where it is used as a tracer.

Chromatographic Separation Methodologies for Labeled Species

Chromatography is an essential analytical tool for isolating and purifying labeled compounds like this compound from complex biological matrices before detection. nih.govresearchgate.net The choice of method depends largely on the analyte's physicochemical properties, particularly its volatility.

Gas Chromatography (GC) is a high-resolution separation technique ideal for analytes that are volatile or can be chemically converted into a volatile form. libretexts.orgfoodsafety.institute Carboxylic acids like 4-oxopentanoic acid are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. sigmaaldrich.com

Therefore, a crucial step is derivatization, which replaces the active polar hydrogens (on the carboxylic acid group) with nonpolar moieties, increasing volatility. sigmaaldrich.com Common methods include:

Esterification: Converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAMEs). foodsafety.institute

Silylation: Reacting the acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a silyl (B83357) ester. sigmaaldrich.com

Once derivatized, the 13C-labeled compound can be separated from other metabolites and analyzed. GC is widely used in environmental, clinical, and food science laboratories for the analysis of various organic compounds. libretexts.org

Table 3: Typical GC Parameters for the Analysis of Derivatized Organic Acids

| Parameter | Typical Setting/Condition | Purpose |

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Column | Polar capillary column (e.g., DB-FFAP, SLB-5ms) sigmaaldrich.comnih.gov | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Temperature Program | Gradient from ~100°C to ~250°C nih.gov | Allows for the separation of compounds with a wide range of boiling points in a single run. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural identification. |

This table summarizes common conditions used in GC analysis of derivatized acids based on established methods.

Liquid Chromatography (LC) is the preferred method for analyzing non-volatile and thermally unstable compounds in their native form, making it highly suitable for this compound. nih.govresearchgate.net Unlike GC, LC analysis of small organic acids often does not require derivatization.

The most common mode for this type of analysis is Reversed-Phase Liquid Chromatography (RPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov By gradually increasing the proportion of an organic solvent (like methanol (B129727) or acetonitrile) in the aqueous mobile phase (gradient elution), compounds are separated based on their hydrophobicity. nih.govnih.gov For acidic compounds, the pH of the mobile phase is often kept low (e.g., by adding 0.1% formic acid) to ensure the analyte is in its neutral, protonated form, which improves retention and peak shape on a reversed-phase column. nih.govnih.gov

Table 4: Representative LC Method for the Analysis of Oxopentanoic Acids

| Parameter | Condition | Reference |

| LC System | Shimadzu Nexera X2 series | nih.gov |

| Column | Phenomenex Luna 3μm C18, 150 x 2 mm | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.govnih.gov |

| Mobile Phase B | Methanol with 0.1% formic acid | nih.govnih.gov |

| Flow Rate | 0.3 mL/min | nih.govnih.gov |

| Injection Volume | 5 µL | nih.gov |

| Retention Time | 3.85 min for 3-oxopentanoic acid | nih.govnih.gov |

This table is based on a validated method for a structurally similar compound, 3-oxopentanoic acid.

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry (MS), represent the gold standard for the identification and quantification of metabolites in complex mixtures. nih.govresearchgate.netfoodsafety.institute

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. After separation, the derivatized analytes are ionized and fragmented, creating a unique mass spectrum that acts as a "molecular fingerprint." foodsafety.institute This allows for confident identification by matching the spectrum to a reference library.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally powerful for metabolomics studies involving isotopic tracers. acs.orgfrontiersin.org It directly analyzes non-volatile compounds like this compound without derivatization. The mass spectrometer can easily differentiate the labeled acid from its unlabeled counterpart based on the +3 mass unit difference. Modern LC-tandem MS (LC-MS/MS) methods use techniques like Multiple Reaction Monitoring (MRM) to achieve outstanding sensitivity and specificity, allowing for the precise quantification of labeled metabolites even at very low concentrations in biological fluids like plasma. nih.govnih.govspringernature.com This has proven invaluable in clinical studies and for diagnosing inborn errors of metabolism. nih.govmdpi.com

Table 5: Comparison of Hyphenated Techniques for Analyzing this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Volatility | Requires volatile compounds; derivatization is necessary for 4-oxopentanoic acid. sigmaaldrich.com | Ideal for non-volatile compounds; no derivatization needed. nih.govnih.gov |

| Separation Principle | Based on boiling point and polarity. | Primarily based on hydrophobicity (in RPLC). |

| Identification | Excellent; based on retention time and library-matchable mass spectra. foodsafety.institute | Excellent; based on retention time, precursor mass, and fragment ions. |

| Quantification | Good, but derivatization can introduce variability. | Excellent, highly sensitive and specific, especially with MS/MS. nih.govspringernature.com |

| Primary Advantage | High chromatographic resolution and extensive, standardized spectral libraries. | Direct analysis of native compounds in biological fluids with high sensitivity. nih.govacs.org |

| Primary Disadvantage | The need for a potentially laborious and complex derivatization step. nih.gov | Matrix effects can sometimes suppress ion signals, requiring careful method development. |

Iv. Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Flow in Central Metabolic Networks

Stable isotope labeling is instrumental in tracking alterations in essential metabolic pathways, such as the tricarboxylic acid (TCA) cycle, which is often affected by disease. biorxiv.org The ability to trace the fate of labeled carbons from precursors provides invaluable information on how these precursors are metabolized and at what rate. biorxiv.org

Isotopically labeled glucose is a common tool for measuring the activities of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). google.com The metabolism of labeled glucose through glycolysis produces distinct labeling patterns in lactate (B86563), which can be distinguished by analytical techniques like gas chromatography/mass spectrometry (GC/MS). google.com For instance, the use of [1,2-¹³C₂]glucose allows for the quantification of fluxes through both glycolysis and the PPP. nih.govresearchgate.net This is because the two pathways yield different labeled isotopomers of downstream metabolites like 3-phosphoglycerate. researchgate.net

Metabolic flux analysis models can incorporate data from ¹³C-labeling experiments to determine the absolute fluxes through various reaction blocks, including the oxidative and non-oxidative branches of the PPP. nih.gov These models can account for complex interactions, such as the recycling of hexose (B10828440) phosphates through the PPP and the contribution of different pathways to lactate production. nih.gov Such detailed analysis is crucial for understanding how cells partition glucose between energy production (glycolysis) and the synthesis of biosynthetic precursors and reducing power (PPP). nih.govresearchgate.net

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy. jianhaidulab.comuobabylon.edu.iq However, TCA cycle intermediates are also used in various biosynthetic pathways, a process known as cataplerosis. jianhaidulab.comnih.gov To maintain the cycle's function, these intermediates must be replenished through anaplerosis. jianhaidulab.comnih.gov

Isotope tracing studies are crucial for dissecting the complexities of anaplerosis and cataplerosis. nih.gov For example, ¹³C-labeled substrates can be used to trace the flow of carbon into and out of the TCA cycle, revealing how different nutrients contribute to the pool of TCA cycle intermediates. researchgate.net The metabolism of various fuel sources, including glucose, fatty acids, and amino acids, converges at the TCA cycle. researchgate.net Understanding the dynamic balance between anaplerosis and cataplerosis is essential for comprehending cellular energy status and biosynthetic capacity in various physiological and pathological states. nih.gov

| Metabolic Process | Description | Key Enzymes |

| Anaplerosis | The replenishment of tricarboxylic acid (TCA) cycle intermediates that have been extracted for biosynthesis. jianhaidulab.comnih.gov | Pyruvate carboxylase jianhaidulab.comresearchgate.net |

| Cataplerosis | The removal of TCA cycle intermediates for biosynthetic pathways. jianhaidulab.comnih.gov | P-enolpyruvate carboxykinase (PEPCK), glutamate (B1630785) dehydrogenase, aspartate aminotransferase, citrate (B86180) lyase jianhaidulab.com |

| TCA Cycle | A series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. jianhaidulab.comuobabylon.edu.iq | Citrate synthase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase uobabylon.edu.iq |

This table summarizes the key processes involved in maintaining the integrity of the TCA cycle.

Amino acids are not only the building blocks of proteins but also serve as energy sources and are integral to numerous metabolic pathways. nih.gov The catabolism of branched-chain amino acids (BCAAs), for instance, is a significant process in tissues like skeletal muscle. frontiersin.org The initial steps of BCAA breakdown are shared, involving transamination to form branched-chain α-keto acids (BCKAs). frontiersin.orgresearchgate.net These BCKAs are then further metabolized, with their carbon skeletons entering central metabolic pathways. researchgate.net

Stable isotope tracing has been instrumental in understanding the links between BCAA catabolism and other metabolic processes, such as fatty acid synthesis. science.gov For example, studies using ¹³C-labeled BCAAs have demonstrated their contribution to the synthesis of both odd-chain and even-chain fatty acids in adipocytes. science.gov Furthermore, amino acid metabolism is closely intertwined with the TCA cycle, with various amino acids feeding into the cycle at different points. jianhaidulab.com Alterations in amino acid metabolism are associated with a range of diseases, making this an important area of research. nih.gov

Methodological Frameworks for Stable Isotope Tracer Studies

Stable isotope tracers like 4-Oxopentanoic-13C3 acid are central to several powerful analytical techniques used to unravel the complexities of metabolic networks. These frameworks provide quantitative insights into the rates of metabolic reactions and the flow of metabolites through different pathways.

Mass Isotopomer Distribution Analysis (MIDA) is a technique that measures the biosynthesis and turnover of polymers in vivo. nih.gov The methodology involves administering a stable isotope-labeled precursor and then measuring the relative abundances of different mass isotopomers in the resulting polymer using mass spectrometry. nih.gov By comparing the observed isotopomer distribution to statistical predictions, the enrichment of the immediate precursor pool for the newly synthesized polymers can be calculated. nih.gov

MIDA is particularly useful for determining the "true" precursor enrichment, which is the isotopic content of the molecules that were directly incorporated into the product. nih.gov This allows for the calculation of the fraction of newly synthesized molecules within a given time frame. nih.gov While direct applications of this compound in MIDA are not extensively documented, the principles of MIDA are broadly applicable to studies where a labeled precursor is converted into a polymeric product. The technique has been successfully applied to study the biosynthesis of fatty acids, cholesterol, and glucose. nih.gov

It is important to note that the validity of MIDA depends on certain assumptions, such as the labeled precursor mixing with a single, constant pool of unlabeled precursor. nih.gov Studies have shown that in some biological systems, like perfused rat livers, this assumption may not hold true, leading to potentially inaccurate calculations. nih.gov

Metabolic Flux Analysis (MFA) is a powerful approach for investigating intracellular metabolic pathways using stable isotope-labeled compounds as tracers. medchemexpress.com 13C-MFA, in particular, has become a key tool for quantifying the in vivo activity of metabolic pathways in a wide range of biological systems. nih.gov This technique is instrumental in understanding intracellular metabolism and uncovering the mechanisms behind various physiological and pathological states. nih.gov

The core of 13C-MFA involves introducing a 13C-labeled substrate, such as a precursor that can be metabolized to this compound, into a cell culture or organism. nih.gov The labeled carbon atoms are then distributed throughout the metabolic network, leading to different labeling patterns in various metabolites. nih.gov By measuring the mass isotopomer distributions of these metabolites, typically amino acids derived from proteins, researchers can deduce the relative fluxes through different metabolic pathways. nih.gov

MFA has been widely applied in metabolic engineering to optimize the production of desired compounds and in studying the metabolism of various microorganisms. nih.govnih.gov For instance, it has been used to investigate the central metabolism of E. coli and S. cerevisiae. nih.gov In more complex organisms, MFA can help elucidate cell-specific metabolic adaptations in response to stimuli or disease, as demonstrated in studies on porcine models of acute subdural hematoma and hemorrhagic shock. frontiersin.org

Quantitative metabolomics aims to measure the absolute concentrations of metabolites in biological samples. researchgate.net The use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantification, a technique known as isotope dilution mass spectrometry. nih.govnih.gov this compound can serve as an ideal internal standard for the quantification of its unlabeled counterpart, levulinic acid.

In this approach, a known amount of the isotopically labeled standard (e.g., this compound) is added to a biological sample at the beginning of the sample preparation process. nih.gov Because the labeled standard has nearly identical physicochemical properties to the endogenous, unlabeled analyte, it experiences the same losses and variations during extraction, derivatization, and analysis. eurisotop.com

By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard using mass spectrometry, the absolute concentration of the endogenous metabolite can be accurately determined. thermofisher.com This method effectively corrects for matrix effects, which are a common source of error in quantitative analysis of complex biological fluids. nih.gov The use of stable isotope-labeled standards significantly improves the precision and robustness of metabolomic analyses. nih.gov

V. Role in Broader Chemical and Biochemical Systems Research

Precursor Chemistry and Building Block Applications

As a stable, isotopically labeled organic acid, 4-Oxopentanoic-¹³C₃ acid functions as a versatile precursor for the synthesis of more complex molecules. Its application is particularly vital where precise tracking of molecular fragments is necessary.

The synthesis of molecules containing isotopic labels is fundamental to creating probes for studying metabolic and biochemical pathways. nih.govnih.gov 4-Oxopentanoic-¹³C₃ acid serves as a foundational building block for constructing these sophisticated molecular tools. By incorporating the ¹³C₃-labeled backbone of the acid into a larger molecule, scientists can create probes that are chemically identical to their natural counterparts but distinguishable by analytical instruments.

A significant example is the use of its derivative, 5-amino[5-¹³C]levulinic acid, in biosynthetic studies. When introduced to cultures of Propionibacterium shermanii, this labeled precursor is incorporated into the structure of Vitamin B12. Subsequent ¹³C NMR analysis of the isolated cyanocobalamin allows for the unambiguous confirmation of the biosynthetic pathway and the specific carbon atoms originating from the precursor. ismar.org This methodology provides direct insight into the intricate steps of natural product biosynthesis.

Similarly, other ¹³C-labeled compounds are developed as probes for in vivo metabolic studies using hyperpolarized ¹³C magnetic resonance spectroscopy (MRS). nih.govnih.gov These probes allow for real-time, non-invasive monitoring of metabolic fluxes, offering a powerful window into disease progression and therapeutic response. nih.gov

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions. By replacing standard ¹²C atoms with ¹³C, researchers can follow the transformation of specific parts of a molecule through a reaction sequence. biorxiv.org When 4-Oxopentanoic-¹³C₃ acid is used as a starting material, the ¹³C-labeled core can be tracked in the final products. This "isotopic fingerprint" provides definitive evidence of bond-forming and bond-breaking events, allowing chemists to confirm or refute proposed reaction pathways.

Stable isotope labeling experiments are designed to track how a precursor molecule is metabolized within a biological system. biorxiv.org The ¹³C atoms from the labeled acid are treated identically to ¹²C by metabolic enzymes, ensuring that the labeled molecules participate in biochemical pathways without altering them. biorxiv.org By analyzing the distribution of ¹³C in downstream metabolites using techniques like high-resolution mass spectrometry, researchers can map metabolic networks and quantify the activity of specific pathways. acs.org

Table 1: Applications in Mechanistic Studies

| Research Area | Application of 4-Oxopentanoic-¹³C₃ Acid | Analytical Technique | Insights Gained |

|---|---|---|---|

| Natural Product Biosynthesis | Precursor for labeled Vitamin B12 | ¹³C NMR Spectroscopy | Confirmation of biosynthetic pathway and carbon routing. ismar.org |

| Metabolic Pathway Analysis | Tracer for cellular metabolism | Mass Spectrometry, ¹³C MRS | Mapping of metabolic networks, quantification of pathway flux. nih.govacs.org |

| Chemical Synthesis | Labeled starting material | Mass Spectrometry, NMR | Elucidation of reaction intermediates and bond rearrangement pathways. |

Environmental Chemistry Research Applications

In environmental science, 4-Oxopentanoic-¹³C₃ acid is instrumental in tracing the sources and atmospheric fate of organic pollutants. Its primary use is as an internal standard for the accurate measurement of atmospherically relevant compounds.

Secondary organic aerosols (SOAs) are a major component of atmospheric particulate matter and are formed from the oxidation of volatile organic compounds (VOCs). One key tracer for SOAs derived from the photooxidation of toluene is 2,3-dihydroxy-4-oxopentanoic acid (DHOPA). mdpi.com To accurately quantify the concentration of DHOPA and other related tracers in complex environmental samples (e.g., air filters), a reliable internal standard is required for analytical procedures like gas chromatography-mass spectrometry (GC-MS).

This is the precise role of 4-Oxopentanoic-¹³C₃ acid. It is added to environmental samples in a known quantity at the beginning of the extraction and analysis process. Because it is chemically almost identical to the target analytes, it experiences similar losses during sample preparation. By measuring the final amount of the ¹³C₃-labeled standard, scientists can correct for these procedural losses and calculate the true concentration of the unlabeled atmospheric tracers with high accuracy.

Levulinic acid is recognized as a key platform chemical that can be derived from the degradation of lignocellulosic biomass, such as wood and agricultural waste. Understanding the efficiency and mechanisms of this conversion is crucial for developing sustainable biorefinery processes.

4-Oxopentanoic-¹³C₃ acid can be used as a tracer in these studies. For instance, if a biorefinery process is being optimized, the labeled acid can be added to the biomass feedstock. By tracking its recovery and dilution throughout the process, engineers can quantify the yield of levulinic acid produced from the biomass itself. Furthermore, by starting with ¹³C-labeled biomass (e.g., cellulose from plants grown in a ¹³C-CO₂ environment), researchers can trace the formation of labeled levulinic acid to unravel the complex chemical pathways of biomass degradation.

Theoretical and Computational Chemistry Studies

While experimental work drives many applications, theoretical and computational studies provide fundamental insights into the properties of 4-Oxopentanoic-¹³C₃ acid. These studies help in interpreting experimental data and predicting molecular behavior.

Computational quantum chemistry models, such as Density Functional Theory (DFT), are used to study the properties of 4-oxopentanoic acid and its derivatives. researchgate.net For the ¹³C₃ isotopologue, these computational methods can predict how the increased mass of the carbon atoms affects its molecular vibrations. This is critical for interpreting infrared (IR) spectra, as the ¹³C-labeled version will exhibit different absorption frequencies compared to its unlabeled counterpart.

Furthermore, computational models can predict NMR chemical shifts and mass spectrometric fragmentation patterns. These theoretical predictions are invaluable for analyzing the data from tracer studies, helping researchers to identify and confirm the structure of labeled molecules in complex mixtures. Computational tools have also been used to simulate the formation of 4-oxopentanoic acid from the atmospheric oxidation of precursors like squalene, providing a theoretical basis for its presence in the environment. uci.eduescholarship.org

Table 2: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 4-Oxopentanoic-¹³C₃ Acid | Levulinic acid-¹³C₃ |

| Levulinic acid | 4-Oxopentanoic acid |

| 5-Amino[5-¹³C]levulinic acid | |

| Cyanocobalamin | Vitamin B12 |

| 2,3-dihydroxy-4-oxopentanoic acid | DHOPA |

| Toluene |

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intricacies of chemical reactions involving 4-oxopentanoic acid at a molecular level. This theoretical framework allows researchers to model reaction kinetics and pathways, providing insights that are complementary to experimental studies. For instance, DFT has been employed to study the conversion of levulinic acid to other valuable chemicals, such as valeric acid, under various conditions. researchgate.net

One of the key applications of DFT in this context is the mapping of potential energy surfaces for a given reaction. This involves calculating the energy of the system at different points along the reaction coordinate, including the reactants, products, and, crucially, the transition states. By identifying the transition state—the highest energy point along the reaction pathway—researchers can determine the activation energy, which is a critical factor governing the reaction rate.

Studies have utilized DFT to compare competing reaction pathways for the transformation of 4-oxopentanoic acid. For example, in the conversion to valeric acid, DFT calculations can elucidate whether the reaction is more likely to proceed via protonation of the oxo-group at the fourth carbon or by protonation of the fourth carbon atom itself. researchgate.net The enthalpy and Gibbs free energy changes for each potential pathway are calculated to determine the most thermodynamically favorable route. researchgate.net

Furthermore, DFT provides insights into the electronic properties of the molecule, which are fundamental to its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy gap between the HOMO and LUMO helps characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule. Comparative studies using DFT have calculated these properties for 4-oxopentanoic acid, providing a quantitative measure of its reactivity compared to related compounds. researchgate.net

Table 1: Calculated Properties of 4-Oxopentanoic Acid via DFT This table is interactive. You can sort the data by clicking on the column headers.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 3.7479 eV | Characterizes chemical reactivity and kinetic stability. researchgate.net |

| Bond Length (C=O) | 1.249 Å | Represents the length of the carbonyl double bond. researchgate.net |

| Bond Length (C-O) | 1.389 Å | Represents the length of the carboxylic single bond. researchgate.net |

| Bond Length (O-H) | 0.984 Å | Represents the length of the hydroxyl bond in the carboxyl group. researchgate.net |

These computational analyses can also account for solvent effects, which are crucial for reactions occurring in a liquid phase. Implicit solvation models within the DFT framework can simulate how a solvent like supercritical water might influence reaction kinetics, revealing that the presence of a solvent can significantly favor certain reaction pathways over others. researchgate.net

Computational Modeling of Isotopic Distribution and Metabolic Networks

The isotopically labeled compound, 4-Oxopentanoic-13C3 Acid, is a valuable tool in metabolic flux analysis (MFA), a technique used to quantify the rates of reactions within a metabolic network. nih.govnih.govresearchgate.net When cells are cultured with a 13C-labeled substrate, the labeled carbon atoms are incorporated into various downstream metabolites. By measuring the isotopic distribution (the pattern of 13C labeling) in these metabolites, researchers can infer the activity of different metabolic pathways. nih.govyoutube.comembopress.org

Computational models are essential for interpreting the complex labeling data generated from these experiments. nih.gov These models consist of a stoichiometric representation of the metabolic network, along with the known labeling pattern of the initial substrate, such as this compound or a precursor that generates it. The models then simulate the flow of carbon atoms through the network, predicting the isotopic composition of various metabolic products. By comparing these model predictions with experimentally measured isotopic distributions (often obtained via mass spectrometry or NMR), researchers can estimate the intracellular metabolic fluxes. nih.govresearchgate.net

4-Oxopentanoic acid, being a product of hexose (B10828440) hydrolysis, can serve as a unique probe into carbohydrate metabolism. nih.gov Studies have shown that the isotopomer composition of levulinic acid derived from biomass preserves the isotopomeric information of the metabolic hexose from which it originated. nih.gov This is particularly useful in complex organisms like plants, where it can help distinguish between parallel pathways occurring in different subcellular compartments, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Table 2: Inferring Pathway Activity from Isotopic Labeling This table is interactive. You can sort the data by clicking on the column headers.

| Labeled Substrate | Metabolic Pathway | Resulting Labeling Pattern in Product | Inference |

|---|---|---|---|

| [1-13C]Glucose | Glycolysis (EMP Pathway) | Product contains 13C at a specific carbon position (e.g., C-3 of pyruvate). researchgate.net | High activity of the glycolytic pathway. |

| [1-13C]Glucose | Pentose Phosphate Pathway (PPP) | Labeled carbon is lost as 13CO2; product is unlabeled. researchgate.net | High activity of the pentose phosphate pathway. |

| Uniformly Labeled 13C-Substrate | De Novo Fatty Acid Synthesis | Product shows a large mass shift after long incubation. youtube.com | Indicates the rate of new fatty acid production from the substrate. |

| 13C3-Labeled Precursor | TCA Cycle | Multiple labeled isotopologues of TCA intermediates are observed. nih.gov | Shows the entry and cycling of carbon within the TCA cycle. |

By integrating labeling data from compounds like this compound with computational network models, scientists can construct a detailed, quantitative map of cellular metabolism. nih.govresearchgate.net This approach provides a functional readout of the metabolic state, which is an integrated outcome of genetic, transcriptomic, and proteomic regulation. embopress.org

Q & A

Q. What advanced techniques address challenges in quantifying low-abundance 13C-labeled metabolites?

- Methodological Answer : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or ion-pairing agents for LC-MS. Use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) to target specific transitions. Normalize against internal standards (e.g., deuterated analogs) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.